Articaine

Content Navigation

CAS Number

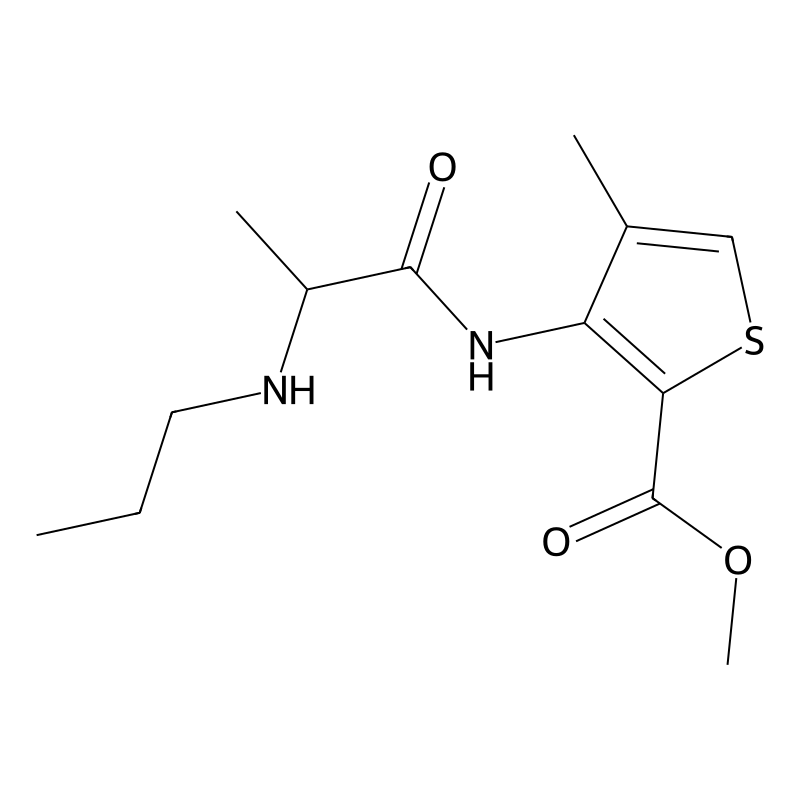

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

articaine mechanism of action sodium channels

Molecular Mechanism of Action

Articaine, like other local anesthetics, primarily works by binding to the alpha-subunit of voltage-gated sodium channels (Navs) [1] [2]. This binding occurs within the inner cavity of the channel pore [3], and this compound shows a strong interaction with a specific phenylalanine residue on the domain IV S6 segment, a recognized part of the local anesthetic receptor site [4].

- State-Dependent Block: this compound's affinity for Navs varies dramatically depending on the channel's functional state [4]. It exhibits highest affinity for open and inactivated states and lowest affinity for resting states. This state-dependent block means the drug more effectively inhibits nerves that are actively firing.

- Use-Dependent Block: With repeated nerve stimulation (use-dependence), the blocking effect intensifies as more channels cycle into open/inactivated states with high drug affinity [3].

The diagram below illustrates how this compound molecules access their binding site and preferentially block activated sodium channels.

This compound diffuses through the cell membrane and binds to sodium channels from the intracellular side, blocking nerve signal propagation.

Quantitative Binding Affinity

This compound's blocking potency is quantitatively measured by its half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher affinity and potency.

Table 1: State-Dependent Blocking Affinity (IC₅₀) of this compound on Rat Nav1.4 Channels [4]

| Channel State | IC₅₀ (μM) | Relative Affinity (vs. Resting) |

|---|---|---|

| Resting (at -140 mV) | 378.0 ± 26.0 | 1x |

| Inactivated (at -70 mV) | 40.6 ± 2.7 | ~9x higher |

| Open (inactivation-deficient) | 15.8 ± 1.5 | ~24x higher |

Table 2: Blocking Affinity (IC₅₀) of this compound Across Different Sodium Channel Isoforms [4]

| Channel Isoform | Tissue Expression | IC₅₀ (μM) for Open Channel Block |

|---|---|---|

| Nav1.4 | Skeletal Muscle | 15.8 ± 1.5 |

| Nav1.7 | Peripheral Neurons (Pain pathways) | 8.8 ± 0.1 |

| Nav1.8 | Peripheral Neurons (Pain pathways) | 22.0 ± 0.5 |

Structure-Activity Relationship and Pharmacokinetics

This compound's thiophene ring provides greater lipid solubility than the benzene ring in lidocaine, enhancing diffusion through the nerve membrane [5] [1] [6]. This compound also contains an ester side chain, allowing rapid hydrolysis in the blood by plasma cholinesterases into inactive articainic acid [5] [1].

- pKa and Onset: With a pKa of 7.8 [1], a significant proportion of this compound molecules remain uncharged at physiological pH, facilitating rapid membrane diffusion and fast onset of action [7].

- Protein Binding: High protein binding (94%) [1] contributes to its duration of action.

Key Experimental Protocols for Investigating Mechanism

Researchers use specific methodologies to elucidate this compound's interactions with sodium channels.

Table 3: Summary of Key Experimental Methods for Studying this compound's Mechanism

| Method | Key Application | Example from Search Results |

|---|---|---|

| Heterologous Expression & Voltage Clamp | Expressing specific Nav isoforms in cells (e.g., HEK293) to measure current block and determine IC₅₀ under controlled voltage [4]. | Rat Nav1.4, human Nav1.7, and rat Nav1.8 channels expressed in HEK293t cells [4]. |

| Site-Directed Mutagenesis | Creating point mutations in suspected LA receptor residues to confirm binding site by observing changes in drug affinity [4]. | Mutating a phenylalanine in domain IV S6 reduced this compound binding affinity, confirming interaction with the LA receptor [4]. |

| Action Potential Voltage Clamp | Studying drug effects on action potential morphology and underlying ion currents in native cells like cardiomyocytes [8]. | Study in canine ventricular cardiomyocytes showed this compound blocks cardiac sodium, calcium, and potassium currents at high concentrations [8]. |

Research and Development Implications

- Therapeutic Potential: High potency for neuronal isoforms (Nav1.7) suggests potential for pain-selective blockade [4].

- Safety Profile: Rapid metabolism by plasma cholinesterases reduces systemic toxicity risk [5] [1]. Cardiac ion channel effects require much higher concentrations than sodium channel block, indicating wide safety margin [8].

- Molecular Modeling: Modern techniques using cryo-EM structures help identify precise binding orientation and access pathways for rational drug design [7] [9].

References

- 1. This compound: a review of its use for local and regional anesthesia [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 4. State-dependent block of Na+ channels by this compound via the ... [pubmed.ncbi.nlm.nih.gov]

- 5. Local Anesthetic Drugs Used In Dentistry - StatPearls - NCBI [ncbi.nlm.nih.gov]

- 6. The potential of this compound as new generation of local... [journals.lww.com]

- 7. Sodium Channels and Local Anesthetics—Old Friends With ... [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on action potential characteristics and ... [sciencedirect.com]

- 9. Molecular Modeling of Local Anesthetic Drug Binding by ... [sciencedirect.com]

Comprehensive Technical Review: Articaine Pharmacokinetics, Metabolism, and Half-Life

Introduction and Key Characteristics

Articaine hydrochloride is a unique amide-type local anesthetic that has gained substantial prominence in dental practice globally and represents a significant subject for pharmacological research. Its molecular structure incorporates both a thiophene ring and an ester group, distinguishing it from other amide local anesthetics and contributing to its distinctive pharmacokinetic profile. The thiophene ring enhances the molecule's lipophilicity, potentially facilitating tissue penetration and neuronal membrane interaction, while the ester group provides a secondary metabolic pathway that contributes to its rapid inactivation. This dual structural characteristic makes this compound a hybrid agent with properties of both amide and ester anesthetics, offering a compelling profile for both clinical application and pharmaceutical investigation. [1]

The pharmacokinetic behavior of this compound is characterized by rapid onset of action and relatively short duration, making it particularly suitable for outpatient dental procedures. Following administration, this compound undergoes rapid distribution, with the free fraction crossing neuronal membranes to produce sodium channel blockade. Its plasma concentration peaks rapidly, typically within 10-30 minutes following injection, with the extent of absorption dependent on the vascularity of the administration site and the presence of vasoconstrictors. The elimination half-life of this compound is notably brief compared to other amide local anesthetics, approximately 20-30 minutes, contributing to its favorable safety profile and reduced potential for systemic accumulation. [2]

Quantitative Pharmacokinetic Parameters

Key Pharmacokinetic Data

Table 1: Core pharmacokinetic parameters of this compound in human subjects

| Parameter | Value | Conditions/Notes | Source |

|---|---|---|---|

| Elimination Half-Life | 20-30 minutes | Parent compound in plasma | [2] |

| Elimination Half-Life | 27-42 minutes | Comprehensive metabolic half-life | [1] |

| Metabolite Half-Life (AA) | 2.44 ± 0.30 hours | Articainic acid metabolite | [3] |

| Protein Binding | 50-70% | Patient variability | [3] |

| Metabolite Protein Binding | 60-90% | Articainic acid | [3] |

| Time to Peak Effect | ~4 minutes | Clinical onset | [1] |

| Duration of Anesthesia | ~144 minutes | With vasoconstrictor | [1] |

Table 2: Renal excretion profile of this compound and metabolites after epidural administration

| Component | Percentage Excreted Unchanged | Additional Metabolic Forms Excreted | Renal Clearance |

|---|---|---|---|

| This compound | 2-5% | N/A | 12-28 mL/min |

| Articainic Acid | 40-70% (as metabolite) | N/A | 84-160 mL/min |

| Articainic Acid Glucuronide | N/A | 4-15% | Not specified |

| Total Recovery | 50-91% of administered dose | Combined all forms | Combined |

The biphasic elimination pattern observed with this compound demonstrates rapid initial clearance of the parent compound followed by slower elimination of its primary metabolite. The short half-life of the parent compound (20-30 minutes) reflects extensive and rapid hydrolysis by plasma esterases, while the longer half-life of articainic acid (approximately 2.44 hours) indicates that metabolite elimination is rate-limited by renal excretion rather than metabolic processes. This metabolic profile contributes to this compound's favorable safety window, as the active parent compound is rapidly inactivated, reducing the potential for systemic toxicity even with repeated dosing. [3] [2]

The renal clearance parameters demonstrate that articainic acid is eliminated much more efficiently than the parent compound, with clearance rates approximately 6-10 times higher. This substantial difference reflects the higher water solubility of the metabolite and active renal secretion mechanisms. The overall urinary recovery of 50-91% indicates that the primary elimination pathway for this compound and its metabolites is renal, with minor alternative pathways potentially including biliary excretion or further metabolism of the articainic acid molecule. [3]

Metabolic Pathway and Fate

Metabolic Transformation

This compound metabolism occurs through two primary pathways: rapid enzymatic hydrolysis of the ester group and hepatic cytochrome P450-mediated metabolism of the amide structure. The ester hydrolysis pathway is quantitatively more significant, occurring primarily in blood plasma through the action of nonspecific esterases, and results in the formation of articainic acid (also known as Carticainic acid), the primary inactive metabolite. This hydrolytic process is exceptionally efficient, with the ester bond cleavage occurring rapidly following systemic absorption, contributing to this compound's short elimination half-life and low systemic toxicity potential. The secondary metabolic pathway involves hepatic CYP450-mediated N-dealkylation, though this represents a minor route of biotransformation. [2] [1]

The articainic acid metabolite possesses negligible anesthetic activity and significantly higher water solubility compared to the parent compound, facilitating its renal excretion. While articainic acid is considered pharmacologically inactive, recent metabolomic studies suggest that it may still interact with cellular metabolic processes, though the clinical significance of these interactions remains under investigation. Following formation, articainic acid undergoes partial conjugation with glucuronic acid, forming articainic acid glucuronide, which accounts for 4-15% of the administered dose excreted in urine. This conjugation represents a secondary detoxification pathway that enhances the hydrophilicity of the molecule and promotes its elimination. [3]

Diagram 1: Metabolic pathways of this compound showing primary hydrolysis route and secondary hepatic metabolism. The width of arrows corresponds to the quantitative contribution of each pathway to overall elimination.

Comparative Analysis with Other Local Anesthetics

Pharmacokinetic and Pharmacodynamic Comparisons

Table 3: Comparative pharmacokinetic properties of local anesthetics used in dentistry

| Parameter | This compound | Lidocaine | Mepivacaine | Bupivacaine |

|---|---|---|---|---|

| Concentration Used | 4% | 2% | 2-3% | 0.5-0.75% |

| Onset Time | ~4 minutes | 1-5 minutes | 2-4 minutes | 5-11 minutes |

| Duration (with vasoconstrictor) | ~144 minutes | 120-150 minutes | 120-180 minutes | 300-600 minutes |

| Elimination Half-Life | 20-30 minutes | ~90 minutes | 90-120 minutes | 210-240 minutes |

| Protein Binding | 50-70% | 60-80% | 75-80% | 90-95% |

| Lipid Solubility (Partition Coefficient) | Low (10× lower than lidocaine) | Moderate | Moderate | High |

| Maximum Recommended Dose (Healthy Adults) | 7 mg/kg | 4.5 mg/kg | 4.0-4.5 mg/kg | 1.3 mg/kg |

This compound's distinctive profile emerges clearly when compared with other commonly used local anesthetics. Its 4% concentration is double that of lidocaine, yet its lower lipid solubility (approximately 10 times lower than lidocaine) affects its distribution characteristics. Despite this lower lipid solubility, this compound demonstrates excellent tissue penetration capabilities, particularly through dense cortical bone, making it highly effective for mandibular procedures where infiltration anesthesia might otherwise be challenging. This apparent paradox may be explained by this compound's unique molecular interactions with lipid bilayers, where it preferentially inserts in the polar head group region rather than the deep hydrophobic core, potentially facilitating different transport mechanisms. [4] [1]

The metabolic clearance of this compound substantially exceeds that of other amide local anesthetics, with an elimination half-life approximately 3-4 times shorter than lidocaine and 4-6 times shorter than bupivacaine. This rapid clearance is attributed to this compound's susceptibility to hydrolysis by ubiquitous plasma esterases, providing a metabolic pathway unavailable to other amide anesthetics. This property is particularly advantageous in special populations, including elderly patients and those with hepatic impairment, where reduced cytochrome P450 activity might prolong the effects of other amide anesthetics. Studies specifically examining this compound pharmacokinetics in elderly populations have demonstrated minimal age-related changes in its clearance, supporting its favorable profile in this demographic. [2] [1]

Experimental Methodologies for Pharmacokinetic Assessment

Human Pharmacokinetic Study Protocols

Well-designed pharmacokinetic studies for this compound typically employ epidural administration or dental injection models to assess absorption, distribution, metabolism, and excretion parameters. The foundational study design involves administering this compound at standard clinical doses (typically 1.7-3.4 mL of 4% solution containing 68-136 mg this compound) to healthy human volunteers or patients undergoing specific procedures. Blood sampling follows a frequent schedule in the immediate post-administration period (e.g., 2, 5, 10, 15, 20, 30, 45 minutes) with extended sampling up to 6-8 hours to characterize the elimination phase of both parent compound and metabolites. Urine collection typically spans 24-48 hours post-administration, with aliquots taken at defined intervals for quantification of excreted compounds. [3]

Analytical methodologies for quantifying this compound and its metabolites have evolved substantially. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection represents the current gold standard, providing the sensitivity and specificity required to measure therapeutic concentrations. Sample processing typically involves protein precipitation with acetonitrile or methanol followed by solid-phase extraction to concentrate analytes and remove interfering substances. The limit of quantification for this compound in plasma is generally in the range of 5-10 ng/mL, sufficient to characterize the complete concentration-time profile. For metabolite quantification, enzymatic hydrolysis with β-glucuronidase is employed to distinguish between conjugated and unconjugated forms, providing a comprehensive metabolic profile. [3] [1]

Cellular Metabolomic Assessment Protocols

Advanced metabolomic approaches provide insights into the subcellular effects of this compound and its impact on neuronal metabolism. The standard protocol involves exposing SH-SY5Y neuroblastoma cells (a validated model for neuronal toxicity studies) to this compound at concentrations causing 10% and 50% reductions in cell viability (typically 1.2 mM and 3.0 mM respectively for 24-hour exposures). Following exposure, cells are rapidly washed with cold saline and metabolites extracted using cold methanol/water mixtures. The extracellular metabolic profile is simultaneously analyzed from culture media to assess consumption and excretion patterns. [4]

Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the principal analytical platform for metabolomic studies, enabling simultaneous quantification of multiple metabolic pathways. Typical acquisition parameters include: 600-800 MHz spectrometer frequency, 298K sample temperature, pre-saturation water suppression, and 64-128 scans per sample to ensure adequate signal-to-noise ratio. Spectral data are processed using specialized software (e.g., Chenomx NMR Suite) for metabolite identification and quantification, followed by multivariate statistical analysis (PCA, PLS-DA) to identify significantly altered metabolic pathways. This approach has revealed that this compound exposure significantly affects glycolytic flux, branched-chain amino acid catabolism, TCA cycle function, and lipid droplet composition in neuronal cells. [4]

Cellular Mechanisms and Research Applications

Neurotoxicity Mechanisms and Metabolomic Impact

Recent metabolomic investigations have elucidated the subcellular mechanisms underlying this compound's potential neurotoxic effects at supracinical concentrations. Studies using SH-SY5Y neuroblastoma cells demonstrate that this compound exposure causes downregulation of glycolytic pathways and associated glucose-dependent metabolic cascades, including one-carbon metabolism and the hexosamine biosynthetic pathway. Additionally, this compound disrupts branched-chain amino acid (BCAA) catabolism, interferes with TCA cycle anaplerotic fueling, and activates alternative energy-producing pathways to compensate for mitochondrial dysfunction. These metabolic perturbations differ in magnitude but not in fundamental direction from those caused by lidocaine, suggesting shared mechanisms of neurotoxicity among local anesthetics with variations in potency. [4]

Lipid metabolism alterations represent another significant aspect of this compound's cellular effects. This compound-exposed neuronal cells demonstrate substantial lipid droplet accumulation, though with a different composition profile compared to other local anesthetics. Specifically, this compound promotes accumulation of cholesteryl esters, while lidocaine elicits increased triglyceride levels. This differential effect on lipid handling suggests distinct mechanisms of membrane disruption or lipid signaling interference that may contribute to the differential neurotoxicity profiles observed between these agents. Furthermore, this compound has been shown to have less impact on membrane phospholipid turnover compared to lidocaine, as evidenced by lower phosphatidylcholine to phosphocholine conversion, potentially indicating reduced membrane disruption. [4]

Diagram 2: Cellular pathways affected by this compound exposure in neuronal cells, showing metabolic, mitochondrial and lipid metabolism disruptions that contribute to neurotoxic effects at supracinical concentrations.

Antimicrobial Properties and Derivative Development

Emerging research has revealed that this compound possesses intrinsic antimicrobial properties against common oral pathogens, with minimum inhibitory concentrations (MIC) significantly below clinical concentrations achieved during dental anesthesia. Studies evaluating this compound against 52 strains of oral bacteria and Candida albicans demonstrated a broad spectrum of antibacterial activity, with MIC values ranging from 0.25 to 16 mg/mL. This antimicrobial activity has prompted investigations into structure-activity relationships and the development of This compound derivatives with enhanced antibacterial properties while maintaining anesthetic efficacy. [5]

Recent derivative screening efforts have identified AT-15 as a promising compound combining effective anesthesia with potent antibacterial activity. Screening methodologies employ bacterial cell membrane chromatography to identify derivatives with enhanced membrane interaction, followed by validation in animal anesthesia models. The antibacterial mechanism of AT-15 appears to involve disruption of bacterial cell membranes coupled with inhibition of topoisomerase, an enzyme essential for bacterial DNA synthesis. This dual mechanism provides potent bactericidal activity while potentially reducing the development of bacterial resistance. Safety assessments of these novel derivatives include both in vitro cytotoxicity assays and in vivo toxicological evaluation, demonstrating strong pharmacological activity with favorable safety profiles. [5]

Conclusion and Future Directions

This compound represents a significant advancement in local anesthetic pharmacology, with a unique structural design that confers distinct pharmacokinetic advantages. Its rapid metabolism via plasma esterases results in an exceptionally short elimination half-life, minimizing systemic accumulation and potentially reducing central nervous system and cardiovascular toxicity risks. The comprehensive pharmacokinetic data presented in this review provides researchers with robust parameters for comparative drug development and safety assessment. The detailed experimental methodologies support standardized approaches for further investigation of this compound and its novel derivatives.

References

- 1. As a new drug for local dental anesthesia, this compound has become... [journals.lww.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. , metabolism, and renal excretion of Pharmacokinetics and... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Metabolomics Study of the Impact of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the antimicrobial potential of the this compound ... [pmc.ncbi.nlm.nih.gov]

articaine pharmacodynamics protein binding liposolubility

Core Pharmacodynamic Properties of Articaine

The table below summarizes the key pharmacodynamic properties of this compound that determine its clinical behavior [1].

| Property | Description & Clinical Significance |

|---|---|

| Chemical Class | Amide local anesthetic with a unique thiophene ring (increases liposolubility) and an ester group (enables rapid hydrolysis) [2] [1]. |

| Mechanism of Action | Reversibly binds to the α-subunit of voltage-gated sodium channels from the inner cavity of the nerve. This inhibits sodium influx, prevents depolarization, and halts nerve impulse conduction [3] [1]. |

| Liposolubility | High. The thiophene ring enhances its ability to diffuse through lipid-rich nerve membranes, contributing to a faster onset and improved tissue diffusion [2] [1]. |

| Protein Binding | Approximately 94% (primarily to plasma proteins). High protein binding correlates with a longer duration of action, as less free drug is available for metabolism [1]. |

| Relative Potency | Considered intermediate-potency. A 4% formulation is used to achieve effectiveness comparable to 2% lidocaine, providing greater overall effectiveness for the dentition [2] [1]. |

| Onset of Action | Rapid; typically 1 to 2 minutes in infiltration injections, making it one of the fastest-acting dental local anesthetics [2]. |

Experimental Protocols for Pharmacodynamic Study

For researchers investigating this compound's mechanisms, here are methodologies from published studies.

Molecular Dynamics (MD) Simulation of this compound-Lipid Bilayer Interaction

This protocol uses computational modeling to study how this compound penetrates and interacts with cell membranes at the atomic level [4].

- System Setup:

- Membrane Model: Construct a bilayer of dimyristoylphosphatidylcholine (DMPC) lipids, hydrated with water molecules.

- This compound Molecules: Place this compound molecules in both neutral and charged forms in the aqueous phase.

- Software: Simulations are performed using GROMACS software.

- Simulation & Analysis:

- Equilibration: Run an initial simulation to stabilize the system.

- Umbrella Sampling: Apply this technique to calculate the Potential of Mean Force (PMF). The PMF reveals the free energy profile and identifies the most energetically favorable locations (binding sites) for this compound within the lipid bilayer.

- Parameters Measured: Analyze the diffusion coefficient of this compound, the electrostatic potential across the membrane, and changes in the lipid bilayer's order parameter to understand membrane disruption.

- Application: This method helps explain this compound's high diffusibility and how its lipophilicity facilitates passage through the neural sheath [2] [4].

In Vivo Assessment of Anesthetic Efficacy in Pulpitis

This clinical model evaluates the relative effectiveness of different anesthetics in a pathologically inflamed tissue, which is a common clinical challenge [2].

- Subject Selection: Identify patients with a diagnosis of symptomatic irreversible pulpitis in a mandibular tooth.

- Intervention: Administer an inferior alveolar nerve block using a standard volume (e.g., 1.8 mL) of the local anesthetic under investigation (e.g., 4% this compound with epinephrine).

- Outcome Measurement:

- Primary Outcome: "Success" is defined as the ability to access and instrument the pulp chamber without significant pain.

- Data Analysis: Compare success rates between this compound and other local anesthetics (e.g., lidocaine, mepivacaine) using meta-analysis of multiple randomized controlled trials.

- Key Finding: This methodology has demonstrated that this compound has a significantly higher success rate (approx. 70%) in anesthetizing teeth with irreversible pulpitis compared to lidocaine (approx. 52%) [2].

Mechanism of Action Signaling Pathway

The following diagram illustrates the pathway through which this compound exerts its anesthetic effect at the molecular and physiological levels.

This compound's pathway from administration to nerve signal blockade.

Correlation of Properties and Clinical Performance

The pharmacodynamic properties of this compound directly translate into its clinical advantages [2]:

- Enhanced Diffusibility: Due to its high liposolubility, a buccal infiltration of this compound can often anesthetize palatal and lingual tissues without the need for separate, more painful injections [2].

- Efficacy in Pulpitis: this compound's superior success rate in cases of irreversible pulpitis, particularly in mandibular teeth via nerve block, is attributed to its enhanced ability to diffuse through inflamed and densely organized tissues [2].

- Rapid Metabolism and Safety: Despite being a 4% concentration, this compound has a short plasma half-life (approximately 20-45 minutes in healthy individuals) because it is rapidly hydrolyzed by plasma esterases. This rapid metabolism reduces the risk of systemic toxicity [2] [1].

References

- 1. : a review of its use for local and regional anesthesia - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 2. Current Perspectives on this compound in Dental... - Decisions in Dentistry [decisionsindentistry.com]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. Effects of protein on a lipid bilayer containing local anesthetic... binding [link.springer.com]

Anesthetic Profile: Articaine vs. Lidocaine

| Characteristic | Articaine | Lidocaine |

|---|---|---|

| Common Clinical Formulation | 4% with 1:100,000 or 1:200,000 epinephrine [1] | 2% with 1:100,000 epinephrine [2] [1] |

| Metabolism | Plasma esterases (rapid) [1] | Hepatic (slower) [1] |

| Half-Life | 27 - 42 minutes [1] | ~90 minutes [1] |

| Reported Neurotoxicity (Clinical) | Low (similar to lidocaine) [1] | Moderate [1] |

| Adverse Reactions | Rare (e.g., temporary paresthesia, headache) [1] | Rare [1] |

| Recommended Dosage (Adult) | ≤7 mg/kg [1] | <4.0 - 4.5 mg/kg [1] |

Experimental Insights into Neurotoxicity

Conflicting evidence on this compound's neurotoxicity comes from different experimental models, which are detailed below.

SH-SY5Y Neuronal Cell Model

A 2018 study directly compared the effects of this compound and lidocaine on neuronal cell viability and function using the SH-SY5Y neuroblastoma cell line [2].

- Experimental Protocol: Researchers exposed cells to clinical formulations (2% lidocaine and 4% this compound, both with epinephrine) and pure drug powders. Key tests included:

- Cell Viability (Live/Dead Assay): Cells were exposed to anesthetics for 5 minutes, washed, and then assessed with a fluorescent assay (calcein-AM and ethidium homodimer-1) to distinguish live and dead cells [2].

- Functional Recovery (Calcium Influx): After a 5-minute drug exposure and a 30-minute recovery period, neuronal function was tested by measuring calcium influx (using Fura-2 dye) in response to a high-potassium solution that triggers depolarization [2].

- Key Findings: The study concluded that This compound was not more neurotoxic than lidocaine in this model. Lidocaine, particularly in its pure form, caused a more significant reduction in cell viability and a greater impairment of functional recovery after the drug was washed out [2].

Schwann Cell Model

A 2024 research paper presented a different perspective by investigating the toxic effects of this compound and lidocaine on Schwann cells, which are glial cells essential for nerve health and function [3].

- Experimental Protocol: This study used advanced techniques to probe the metabolic and stress pathways activated by the anesthetics:

- Metabolomic Profiling: Nuclear Magnetic Resonance (NMR) metabolomics was used to identify distinct metabolic pathways affected by each drug [3].

- Bioenergetic Analysis: A Seahorse Analyzer measured the impact on mitochondrial respiration and glycolytic function (key indicators of cellular energy health) [3].

- ER Stress Assessment: Measures were taken to determine if the drugs induced stress in the endoplasmic reticulum, a key organelle for protein folding [3].

- Key Findings: The research revealed that This compound and lidocaine activate distinct toxic pathways in Schwann cells. This compound specifically induced ER stress and altered mitochondrial bioenergetics and glycolytic activity, pointing to a unique mechanism of toxicity compared to lidocaine [3].

Clinical Safety Data and Paresthesia Risk

While the in vitro data provides mechanistic insights, clinical safety profiles are paramount for application.

- Overall Safety: Large prospective studies have shown no significant difference in systemic or local toxicity between 4% this compound (with epinephrine) and 2% lidocaine (with epinephrine) [2]. The total incidence of adverse reactions for both is low, approximately 2.2% for this compound and 2.0% for lidocaine [1].

- Paresthesia Concern: A specific clinical concern regarding this compound is its association with a higher incidence of post-operative paresthesia (persistent numbness or tingering), particularly following inferior alveolar nerve blocks [2]. Most cases resolve within 8 weeks, but a minority may be prolonged [2].

Conclusion for Researchers

- Clinical Profile: this compound's clinical safety profile is broadly comparable to lidocaine, with a rapid metabolism that may be advantageous [1].

- Mechanistic Research: Emerging science indicates that this compound's molecular interactions with different cell types (like Schwann cells versus neurons) may underlie the clinical observations of rare paresthesias [3]. The distinct toxic pathways identified in Schwann cells merit further investigation to fully understand the potential risks.

References

articaine historical development synthesis

Historical Development and Key Milestones

Articaine was first synthesized in 1969 and has since become a cornerstone of dental anesthesia in many regions [1] [2] [3]. The following table summarizes its key developmental milestones:

| Year | Event | Significance |

|---|---|---|

| 1969 | First synthesized by Rusching et al. [3] | Originally named "cthis compound"; first local anesthetic developed specifically for dentistry [3] [4]. |

| 1971 | First clinical trial (Germany) by Winther & Nathalang [1] [2] | Demonstrated superior anesthetic duration/extent vs. lidocaine for most teeth [2]. |

| 1976 | Released for clinical use in Germany [2] [3] | Marketed as "Cthis compound" hydrochloride [2]. |

| 1983/1984 | Entered North America via Canada [1] [3] | Generic name changed from cthis compound to This compound [1] [3]. |

| 1998 | Launched in the United Kingdom [5] [3] | Began expansion across English-speaking countries. |

| 2000 | Approved by US FDA [2] [6] | 4% formulation with 1:100,000 epinephrine (Septocaine) [2]. |

| 2006 | US FDA approved 4% this compound with 1:200,000 epinephrine [1] [6] | Provided an option with lower vasoconstrictor concentration [6]. |

Pharmacological Profile and Physicochemical Properties

This compound's unique molecular structure underpins its pharmacological behavior [1] [5] [3].

- Unique Chemical Structure: this compound is an amide anesthetic but contains a thiophene ring instead of a benzene ring, which increases its lipid solubility [1] [5] [3]. It is also the only amide that contains an ester group, allowing for rapid hydrolysis in the plasma [5] [3] [7].

- Mechanism of Action: Like other local anesthetics, this compound blocks nerve conduction by reversibly inhibiting voltage-gated sodium channels, preventing depolarization and the propagation of action potentials [1] [5]. The following diagram illustrates the mechanism of nerve conduction blockade:

Diagram: this compound blocks sodium channels during inactivation, preventing depolarization.

- Key Properties: The physicochemical properties of this compound compared to lidocaine are summarized below:

| Property | This compound | Lidocaine | Clinical Implication for this compound |

|---|---|---|---|

| Chemical Ring | Thiophene [1] [3] | Benzene [1] | Greater lipid solubility, enhancing diffusion through nerve membranes [1] [2]. |

| Potency | Intermediate (slightly greater than lidocaine) [5] [7] | Reference Standard | 4% concentration is commonly used [2] [6]. |

| Protein Binding | ~95% [5] [3] | ~65% [3] | Longer duration of action at the nerve site [5]. |

| Half-life (Elimination) | 20-45 minutes [2] [3] | 90-120 minutes [2] [3] | Rapid metabolism; lower risk of systemic toxicity [1] [3]. |

| Metabolism | Plasma esterases (major), Liver (minor) [5] [2] | Liver (primarily) [3] | Inactive metabolite (articainic acid); safer for patients with hepatic impairment [5]. |

| pKa | 7.8 [5] | 7.9 [3] | Faster onset of action due to more molecules in uncharged form at tissue pH [5]. |

Metabolism and Pharmacokinetics

This compound's unique ester side chain is rapidly hydrolyzed by plasma cholinesterases to form inactive articainic acid [5] [2]. This metabolic pathway is a key differentiator. The following diagram illustrates the pharmacokinetic journey of this compound from administration to elimination:

Diagram: this compound's primary metabolism pathway via plasma esterases.

Clinical Efficacy and Safety Profile

A 2021 meta-analysis of randomized controlled trials, considered the highest form of evidence, provides robust data on this compound's efficacy compared to the gold standard, lidocaine [2].

| Anesthesia Technique | Odds Ratio (OR) for Anesthetic Success (this compound vs. Lidocaine) | Statistical Significance (P-value) | Clinical Interpretation |

|---|---|---|---|

| Overall | OR: 2.17 [2] | P < 0.0001 [2] | This compound had 2.17 times the likelihood of anesthetic success than lidocaine across all routine dental procedures [2]. |

| Mandibular Block | OR: 1.50 [2] | P = 0.004 [2] | This compound was 1.5 times more likely to be successful for inferior alveolar nerve blocks [2]. |

| Infiltration Anesthesia | OR: 2.78 [2] | P = 0.0002 [2] | This compound was nearly 3 times more effective than lidocaine when administered via infiltration, especially noted in mandibular posterior teeth [2] [8] [6]. |

- Safety and Tolerability: The overall incidence of adverse reactions with this compound is low and comparable to lidocaine [1] [7]. Minor events include postoperative pain, headache, and transient paresthesia [1]. Its rapid metabolism contributes to a lower potential for systemic toxicity [1] [7].

- Special Populations:

- Children: this compound is approved for children ≥4 years old. Its efficacy via infiltration can reduce the need for more anxiety-provoking nerve blocks [1] [5] [6].

- Elderly and Medically Compromised: The 1:200,000 epinephrine formulation offers a cardiovascular risk profile [6]. Caution is advised in patients with severe renal impairment due to potential metabolite accumulation [5].

Knowledge Gaps and Further Research

While the clinical profile of this compound is well-established, public documentation of its detailed industrial synthesis route and rigorous, large-scale comparative cytotoxicity studies are areas where further primary literature from chemical and pharmacological journals would be valuable.

References

- 1. The potential of this compound as new generation of local... [journals.lww.com]

- 2. This compound in dentistry: an overview of the evidence and ... [nature.com]

- 3. This compound 30 Years Later [oralhealthgroup.com]

- 4. A narrative review on local anesthetics in dentistry [joma.amegroups.org]

- 5. This compound: a review of its use for local and regional anesthesia [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of this compound in Dental Anesthesia [dimensionsofdentalhygiene.com]

- 7. This compound - an overview [sciencedirect.com]

- 8. Efficacy and safety of infiltration anesthesia with 4 % ... [sciencedirect.com]

articaine distribution volume of distribution

Key Pharmacokinetic Parameters of Articaine

The table below summarizes the available quantitative data for this compound from peer-reviewed sources.

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Time to Peak Plasma Concentration (T~max~) | 10 - 15 minutes | After submucosal injection of 80 mg [1]. |

| Max Plasma Concentration (C~max~) | ~400 μg/L | With epinephrine 1:200,000 [1]. |

| ~580 μg/L | Without a vasoconstrictor [1]. | |

| Elimination Half-Life (T~1/2~) | ~20 minutes [1] | |

| Plasma Protein Binding | ~70% | For both this compound and its metabolite, articainic acid [1]. |

A critical finding is that the specific volume of distribution (Vd) for this compound is not reported in the available scientific literature from the search results. This parameter is essential for a complete pharmacokinetic profile, and its absence is a significant limitation for the requested whitepaper.

This compound Metabolism and Experimental Analysis

This compound's unique property is that it is an amide local anesthetic that also contains an ester group, leading to a distinct and rapid metabolic pathway [1] [2].

- Primary Metabolic Pathway: this compound is rapidly hydrolyzed in the blood and tissues by plasma esterases to its primary, inactive metabolite, articainic acid (also known as articainic acid) [1]. This is the reason for its short elimination half-life and low systemic toxicity [1].

- Secondary Pathway: Approximately 10% of the drug is metabolized in the liver [2].

The experimental determination of this compound and its metabolite concentrations relies on High-Performance Liquid Chromatography (HPLC) [1] [3].

- Methodology: Serum or plasma samples require rapid preparation and analysis due to ongoing esterase activity. The analytes (this compound and articainic acid) are separated via HPLC and typically detected using UV absorption at a wavelength of 275 nm [3].

- Key Consideration: The requirement for rapid sample processing immediately after collection is critical to obtaining accurate concentration measurements, as metabolism can continue ex vivo [1].

Metabolic Pathway of this compound

The following diagram illustrates the metabolic fate of this compound in the body, based on the information gathered.

This metabolic pathway is responsible for this compound's favorable safety profile, as the active drug is quickly deactivated regardless of hepatic or renal function [1].

A Path Forward for Your Research

The unavailability of the volume of distribution is a key gap. To proceed, I suggest you:

- Consult Specialized Databases: Directly search pharmacokinetic databases like PharmacoKinetics Knowledge (PKR) or the IUPHAR/BPS Guide to Pharmacology.

- Review Foundational Studies: The 1997 review by Oertel et al., "Clinical Pharmacokinetics of this compound," is a primary source for much of the existing data [1]. Examining the original text may yield more parameters or computational methods to estimate Vd.

- Consider Preclinical Data: Some animal studies might report a volume of distribution, which could provide an initial estimate, though it may not directly translate to humans.

References

articaine infiltration anesthesia protocol dental procedures

Application Notes: Articaine Infiltration Anesthesia

This compound hydrochloride 4% with epinephrine (typically 1:100,000 or 1:200,000) is an amide-type local anesthetic. Its unique chemical structure, featuring a thiophene ring, enhances its lipid solubility, facilitating diffusion through soft tissue and cortical bone [1]. A key differentiator is its metabolism; this compound contains an ester group hydrolyzed by plasma esterases, leading to a rapid elimination half-life of approximately 20-30 minutes and potentially reducing the risk of systemic toxicity [1].

Clinical Efficacy and Key Findings

- Mandibular Posterior Teeth Anesthesia: this compound infiltration is a viable strategy for anesthetizing mandibular posterior teeth, including molar extractions and root canal treatments, often avoiding the need for a mandibular block [2] [3] [4].

- Supplemental Anesthesia: In cases of irreversible pulpitis where an Inferior Alveolar Nerve (IAN) block fails, a supplemental buccal infiltration with this compound achieves successful pulpal anesthesia in 58% of cases [5].

- Needle-Free Delivery: Emerging needle-free jet injection systems using 4% this compound show promising results, with studies reporting a higher anesthetic success rate and faster onset compared to conventional lidocaine nerve blocks for root canal treatment [6].

Quantitative Data Summary

Table 1: Summary of Clinical Study Outcomes on this compound Infiltration

| Study Focus | This compound Protocol | Comparator | Key Efficacy Outcomes | Safety & Dosage |

|---|---|---|---|---|

| Third Molar Extraction [2] [4] | Infiltration with 4% this compound (1:100,000 epinephrine) | IAN block with 2% lidocaine (1:100,000 epinephrine) | Comparable pain scores, patient satisfaction, and operation duration. | Significantly less anesthetic used (1.5 vs. 2.2 cartridges). No adverse events. |

| Supplemental Infiltration after Failed IAN Block [5] | Buccal infiltration with 1 cartridge of 4% this compound (1:100,000 epinephrine) | None (IAN block failure baseline) | 58% success rate for pulpal anesthesia during endodontic access. | Modest success rate highlights unpredictability in profound cases. |

| Needle-Free Anesthesia for Pulpitis [6] | Needle-free infiltration with 1.7 mL of 4% this compound | IAN block with 1.0-1.8 mL of 2% lidocaine | Faster onset (7.62 min vs. 9.35 min); higher success rate (93.62% vs. 80.85%). | Comparable hemodynamic stability and adverse reaction rates. |

Table 2: Anatomical Factors Influencing Mandibular Infiltration Success [3]

| Parameter | Successful Anesthesia (Insensate) | Failed/Delayed Anesthesia (Sensate) |

|---|---|---|

| Average Facial Cortical Thickness | ~1.94 mm | ~2.12 mm (up to 3.25 mm in one molar case) |

| Typical Anesthesia Onset Time | 5-10 minutes | >10 minutes, may require second injection or block |

| Recommended Pre-Treatment Assessment | Consider Cone Beam CT (CBCT) if cortical thickness is suspected to be >2.0-3.0 mm. |

Safety and Contradindications

This compound has a well-established safety profile. However, it is contraindicated in patients with:

- Allergy to amide-type anesthetics.

- Allergy to metabisulfites (which stabilize epinephrine) [1].

- Idiopathic or congenital methemoglobinemia [1].

A historical controversy exists regarding a potentially higher risk of paresthesia (nerve damage), but direct causation has not been proven. The incidence is very low, estimated at approximately 1 in 500,000 injections [1].

Experimental Protocols

For researchers aiming to validate or build upon these clinical findings, here are detailed methodologies from the cited literature.

Protocol 1: Split-Mouth Study for Third Molar Extraction

This design is ideal for a prospective, randomized, controlled clinical trial [2] [4].

- Objective: To compare the efficacy and safety of this compound infiltration versus lidocaine block anesthesia.

- Population: Adults with bilateral, similarly positioned mandibular third molars requiring extraction.

- Randomization & Intervention:

- Each participant serves as their own control.

- Randomly assign one side to receive 4% this compound with 1:100,000 epinephrine via buccal infiltration adjacent to the tooth.

- Assign the contralateral side to receive 2% lidocaine with 1:100,000 epinephrine via a standard inferior alveolar nerve block.

- Outcome Measures:

- Primary: Patient-reported pain score (e.g., VAS) during the procedure.

- Secondary: Volume of anesthetic used (in cartridges), operation duration, patient satisfaction, heart rate and blood pressure fluctuations, and record of any adverse events.

- Statistical Analysis: Use paired-sample t-tests (or non-parametric equivalents) to compare outcomes between the two sides.

Protocol 2: Evaluating Supplemental Infiltration in Irreversible Pulpitis

This protocol assesses this compound's utility in a common clinical scenario—the failed primary nerve block [5].

- Objective: To determine the success rate of supplemental this compound infiltration after a failed IAN block.

- Population: Patients diagnosed with irreversible pulpitis in a mandibular posterior tooth.

- Intervention:

- Administer a standard IAN block using 2% lidocaine with 1:100,000 epinephrine.

- After 15 minutes, test for pulpal anesthesia via electric pulp tester or cold spray. Patients reporting moderate to severe pain upon endodontic access are deemed failures.

- Immediately administer a supplemental buccal infiltration at the apex of the affected tooth using 1.8 mL (1 cartridge) of 4% this compound with 1:100,000 epinephrine.

- Wait 5-10 minutes and re-test for anesthesia.

- Success Definition: No pain or mild pain upon endodontic access or initial instrumentation.

This compound Infiltration Decision Pathway

The following diagram illustrates the logical workflow and decision-making process for employing this compound infiltration anesthesia in mandibular procedures, based on the evidence presented.

Research Gaps and Future Directions

While current evidence supports the use of this compound infiltration, several areas warrant further investigation:

- Predictive Modeling: Develop more accessible clinical guidelines to predict infiltration success based on anatomical factors beyond cortical thickness, such as bone density and exact apical position [3].

- Needle-Free Optimization: Further research is needed to standardize pressure and volume parameters for needle-free delivery systems across different dental procedures and patient populations [6].

- Mechanism of Paresthesia: Large-scale epidemiological studies are required to definitively determine if the risk of paresthesia with this compound is significantly different from other local anesthetics and whether it is related to the solution's concentration, the injection technique, or other factors [1].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Efficacy and safety of infiltration anesthesia with 4 % ... [sciencedirect.com]

- 3. The effectiveness of this compound in mandibular facial infiltrations [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of infiltration anesthesia with 4 % ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Supplemental Buccal Mandibular Infiltration ... [pubmed.ncbi.nlm.nih.gov]

- 6. Needle-Free this compound to Conventional... Anesthesia Compared [dovepress.com]

Comprehensive Application Notes and Protocols: Articaine for Inferior Alveolar Nerve Block in Dental Research and Development

Introduction and Executive Summary

Articaine hydrochloride has emerged as a potent local anesthetic for dental procedures, particularly for inferior alveolar nerve block (IANB) techniques. As a thiophene derivative with unique pharmacological properties, this compound offers distinct advantages in clinical practice, including enhanced diffusion characteristics and reliable anesthetic efficacy. These application notes provide detailed protocols and evidence-based guidelines for researchers and pharmaceutical developers focused on local anesthetic development and optimization. The comprehensive data presented herein support this compound's position as a valuable therapeutic option for mandibular anesthesia, with demonstrated superior efficacy compared to traditional anesthetics like lidocaine in various clinical scenarios [1] [2].

The molecular structure of this compound, featuring a thiophene ring rather than the benzene ring found in other amide local anesthetics, confers significant lipophilicity advantages that facilitate improved nerve membrane penetration. Additionally, the presence of an ester group allows for dual metabolic pathways, potentially reducing systemic toxicity risks. These characteristics make this compound particularly suitable for regional nerve blocks in dental practice and warrant consideration for future anesthetic development programs. This document synthesizes current evidence regarding this compound's efficacy, safety profile, and optimal administration techniques to support research and development initiatives in pharmaceutical and clinical sciences [1].

Chemical Properties and Pharmacological Profile

Basic Properties and Metabolic Characteristics

This compound (4-methyl-3[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) represents a unique chemical entity among amide local anesthetics due to its thiophene nucleus and ester linkage. The thiophene ring significantly increases the molecule's lipid solubility, enhancing its ability to penetrate neural tissues compared to traditional benzene-ring anesthetics. This molecular design results in superior diffusive properties through lipid-rich nerve membranes and surrounding tissues, contributing to its clinical efficacy. The ester functional group enables this compound to undergo rapid enzymatic hydrolysis by plasma esterases, with approximately 90% of the administered dose metabolized to inactive articainic acid in the blood plasma. The remaining 10% undergoes hepatic transformation via cytochrome P450 enzymes, followed by renal excretion [1].

The pharmacokinetic profile of this compound demonstrates a serum half-life of 20-30 minutes, substantially shorter than lidocaine's 90-120 minute half-life. This reduced systemic exposure potentially enhances this compound's therapeutic safety margin, particularly when multiple injections are required or in patients with compromised metabolic capacity. This compound's high plasma protein binding (approximately 95%) further reduces the fraction of free drug available to produce potential systemic effects. These characteristics collectively contribute to this compound's favorable risk-benefit profile and support its utilization across diverse patient populations, including those with specific metabolic considerations [1].

Mechanism of Action and Physiological Effects

This compound exerts its local anesthetic effect through reversible inhibition of voltage-gated sodium channels in neuronal membranes, preventing the generation and conduction of action potentials. The enhanced lipid solubility provided by the thiophene ring facilitates more rapid diffusion through neural sheaths and epineurial tissues, potentially explaining the improved efficacy observed in clinical studies, particularly in infiltration anesthesia. Following injection, this compound produces dose-dependent conduction blockade that affects sensory, motor, and autonomic functions in the anesthetized region. The addition of vasoconstrictor agents (typically epinephrine in concentrations of 1:100,000 or 1:200,000) prolongs the duration of action by reducing local blood flow and systemic absorption of the anesthetic agent [1].

The physiological onset of this compound for IANB typically occurs within 1.5-3.6 minutes, with pulpal anesthesia duration ranging from 30-120 minutes depending on the specific formulation and injection technique. Soft tissue anesthesia persists longer, generally lasting approximately 2.25 hours for maxillary infiltrations and up to 4 hours for mandibular blocks. These temporal characteristics make this compound particularly suitable for procedures of moderate duration while minimizing the period of functional impairment for patients. The anesthetic potency of this compound is approximately 1.5 times greater than lidocaine, allowing for effective anesthesia at lower doses when concentration-adjusted comparisons are made [1] [2].

Clinical Efficacy and Comparative Performance Data

Anesthetic Success Rates and Outcomes

Comparative clinical studies have consistently demonstrated the superior efficacy profile of this compound compared to lidocaine for various dental anesthetic applications. A comprehensive meta-analysis of randomized controlled trials determined that this compound provides significantly higher rates of anesthetic success across multiple injection techniques and clinical scenarios. The overall data indicate that this compound has 2.17 times the likelihood of achieving anesthetic success compared to lidocaine (OR: 2.17, 95% CI: 1.50, 3.15, P < 0.0001). When specifically evaluating mandibular nerve blocks, this compound demonstrated 1.5 times the likelihood of success (OR: 1.50, 95% CI: 1.14, 1.98, P = 0.004). The advantage was most pronounced in infiltration techniques, where this compound showed 2.78 times the likelihood of successful anesthesia (OR: 2.78, 95% CI: 1.61, 4.79, P = 0.0002) [1].

Recent comparative clinical research has further elucidated the temporal advantages of this compound in IANB procedures. A 2024 study evaluating the onset and depth of anesthesia for tooth extraction procedures found that 4% this compound with epinephrine 1:100,000 demonstrated statistically significant improvements in both parameters compared to 2% lidocaine with epinephrine 1:200,000. Quantitative assessment using electric pulp testing revealed significantly higher values at all measured time intervals (2, 4, 6, 8, and 10 minutes) in the this compound group, with complete anesthesia (pulp tester value of 64) achieved in 100% of this compound cases by 10 minutes, compared to only moderate responses in the lidocaine group. Qualitative assessment using a visual analog scale similarly confirmed superior patient-reported numbness in the this compound group at all measurement intervals [2].

Table 1: Comparative Efficacy of this compound vs. Lidocaine in Inferior Alveolar Nerve Block

| Parameter | This compound 4% with Epinephrine | Lidocaine 2% with Epinephrine | Statistical Significance |

|---|---|---|---|

| Overall Anesthetic Success (OR) | 2.17 (95% CI: 1.50-3.15) | Reference (1.0) | P < 0.0001 |

| Mandibular Block Success (OR) | 1.50 (95% CI: 1.14-1.98) | Reference (1.0) | P = 0.004 |

| Infiltration Anesthesia Success (OR) | 2.78 (95% CI: 1.61-4.79) | Reference (1.0) | P = 0.0002 |

| Onset Time (minutes) | 1.5-3.6 | 2.5-4.5 | P < 0.05 |

| Pulpal Anesthesia Duration (minutes) | 30-120 | 30-90 | P < 0.05 |

| Soft Tissue Anesthesia Duration (hours) | Up to 4 | 2-3 | P < 0.05 |

Factors Influencing Anesthetic Efficacy

Patient-specific variables can significantly impact the success rates of IANB with this compound. Recent research has identified dental anxiety as a notable factor affecting anesthetic outcomes, particularly in procedures involving teeth with symptomatic irreversible pulpitis. A 2025 clinical trial demonstrated that patients with low dental anxiety (Modified Dental Anxiety Scale scores ≤10) experienced significantly higher rates of anesthetic success (84.2%) compared to those with moderate-to-high anxiety (MDAS ≥11), who achieved only 15.8% success rates (P < 0.001). The study further identified elevated salivary cortisol levels as an independent predictor of anesthetic failure (P = 0.010), suggesting that physiological stress responses may interfere with anesthetic mechanisms. These findings highlight the importance of considering psychological factors and implementing anxiety-reduction strategies when planning dental procedures requiring profound anesthesia [3].

The technical execution of the IANB procedure also significantly influences this compound efficacy. Literature indicates that the failure rate for IANB ranges from 15% to 20%, with most failures attributable to inaccurate identification of anatomical landmarks rather than the anesthetic agent itself. Variations in mandibular foramen position represent a particular challenge, as this critical landmark is not always located midway along the anteroposterior dimension of the mandibular ramus. On average, the foramen lies approximately 2.75 mm posterior to the midpoint of the ramus and may be positioned at or below the occlusal plane, with location variations observed based on patient age. These anatomical considerations underscore the importance of precise technique and operator proficiency in achieving consistent anesthetic success with this compound [4].

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Property | This compound | Lidocaine | Clinical Significance |

|---|---|---|---|

| Chemical Structure | Thiophene ring + ester group | Benzene ring | Enhanced lipid solubility with this compound |

| Molecular Potency | 1.5x lidocaine | Reference | Lower dose required for equivalent effect |

| Plasma Half-life | 20-30 minutes | 90-120 minutes | Shorter systemic exposure with this compound |

| Metabolism | Plasma esterases (90%) + hepatic | Hepatic (primarily) | Dual pathways for this compound |

| Protein Binding | ~95% | ~65% | Reduced free drug availability with this compound |

| Recommended Maximum Dose | 7 mg/kg (with epinephrine) | 7 mg/kg (with epinephrine) | Similar dose by weight |

| Toxicity Profile | Comparable to lidocaine | Reference | Similar safety considerations |

Detailed Administration Protocols

Pre-procedural Planning and Preparation

Patient selection criteria must be carefully considered before administering this compound for IANB. Absolute contraindications include documented allergy to this compound or other amide-type anesthetics and infection or inflammation at the injection site. Relative contraindications include bleeding disorders or anticoagulant therapy, severe trismus, significant psychological or behavioral conditions, and preexisting neurological disorders involving the mandibular nerve. A comprehensive medical and dental history should be obtained, along with informed consent discussing potential risks and benefits. Documenting any preexisting nerve deficits is essential for medicolegal purposes and appropriate patient management [5] [4].

Equipment preparation requires a standard dental aspirating syringe with a 25- or 27-gauge long needle (approximately 32 mm in length) to ensure sufficient reach to the mandibular foramen region. The 25-gauge needle is often preferred for its improved rigidity and reduced deflection during tissue penetration. This compound 4% with epinephrine 1:100,000 or 1:200,000 in standard 1.8 mL dental cartridges is the recommended formulation. Additional materials include topical anesthetic (20% benzocaine or 5% lidocaine ointment), gauze pads for mucosal drying, cotton-tipped applicators for topical application, and appropriate personal protective equipment. Patient positioning should involve a semi-recumbent sitting position with adequate occiput support and the mouth opened widely to maximize access to the injection site [5] [4].

Step-by-Step Injection Technique

Landmark Identification: Begin by palpating the coronoid notch on the anterior edge of the mandibular ramus using your thumb or forefinger. Retract the cheek laterally to visualize the pterygomandibular triangle bordered laterally by the coronoid notch and medially by the pterygomandibular raphe. The injection target is the pterygomandibular space adjacent to the mandibular foramen, which is typically located approximately 19 mm from the coronoid notch and slightly below the occlusal plane in adults [5] [4].

Needle Placement and Advancement: Position the syringe barrel over the contralateral premolar teeth, maintaining the needle parallel to the occlusal plane and approximately 1 cm above this reference line. Rest the needle against the lateral edge of the pterygomandibular raphe with the bevel oriented toward the ramus. Advance the needle through the mucosa while maintaining this trajectory until contact with bone is achieved (typically at 2-2.5 cm depth). Withdraw the needle approximately 1 mm to position the tip away from the periosteum and within the pterygomandibular space [5].

Aspiration and Injection: Apply negative pressure via the aspirating syringe to exclude intravascular placement. If aspiration is negative, slowly deposit 1.5-1.8 mL of this compound solution over approximately 60 seconds. If blood is aspirated, relocate the needle slightly before repeating aspiration and proceeding with injection. For comprehensive mandibular anesthesia, a supplementary buccal nerve block (0.2-0.3 mL) may be administered adjacent to the mandibular molars to anesthetize the buccal soft tissues [5] [4].

Procedural Modifications and Supplemental Anesthesia

In cases of initial anesthetic failure, several technical modifications may improve success rates. Needle repositioning 2-5 mm superiorly or inferiorly from the initial contact point can better target the inferior alveolar nerve. Alternatively, the Gow-Gates technique or Akinosi closed-mouth approach may be considered when conventional IANB proves unsuccessful. For procedures involving mandibular molars with symptomatic irreversible pulpitis, supplemental buccal and lingual infiltrations using 0.5-1.0 mL of this compound adjacent to the tooth root apices can enhance anesthetic efficacy through the intraosseous diffusion properties of this compound [1] [3].

Volume adjustment considerations should account for patient-specific factors. For pediatric patients or those with low body weight, reduced volumes (approximately 1.0-1.2 mL for IANB) may be sufficient while maintaining efficacy and staying within recommended maximum dosage limits (7 mg/kg for this compound with vasoconstrictor). For patients with hepatic impairment, this compound's dual metabolic pathway may offer advantages, but careful dose calculation remains essential. In all cases, the maximum recommended dose of this compound should not be exceeded (approximately 500 mg for a 70 kg adult when using 4% concentration with vasoconstrictor) [5] [1].

Safety Profile and Risk Management

Neurological Safety Considerations

The potential for nerve injury with this compound has been the subject of scientific investigation and debate. A mini-systematic review published in the British Dental Journal analyzed one double-blind randomized controlled trial and six retrospective cohort studies to determine whether 4% this compound poses a greater risk of inferior alveolar or lingual nerve damage compared to 2% lidocaine when administered for IANB. The review concluded that the available literature provides no conclusive evidence that this compound causes more nerve damage than lidocaine. However, some authors advised caution when using this agent, particularly for nerve blocks. All studies emphasized the need for further quality research, suggesting that practitioners should exercise clinical judgment when selecting this compound for IANB until more definitive evidence emerges [6].

The mechanisms underlying nerve injury following IANB are multifactorial and may include direct needle trauma, intraneural hematoma formation, local anesthetic neurotoxicity, or ischemic damage secondary to vasoconstrictor effects. While the higher concentration of this compound (4% versus 2% lidocaine) has raised theoretical concerns, current evidence does not establish a clear causal relationship. To minimize neurological risks, practitioners should use aspirating techniques to prevent intravascular injection, administer the anesthetic slowly with low pressure, and avoid multiple needle redirects during a single procedure. Patients should be informed about the rare possibility of prolonged anesthesia or paresthesia as part of the informed consent process [6].

Systemic Safety and Adverse Event Management

Systemic toxicity from this compound is rare when administered within recommended dosage guidelines. However, accidental intravascular injection or dose miscalculation can lead to elevated plasma concentrations potentially resulting in central nervous system effects (dizziness, tinnitus, perioral paresthesia, seizures) or cardiovascular manifestations (hypotension, bradycardia, arrhythmias). The maximum recommended dose for this compound with epinephrine in healthy adults is 7 mg/kg, not to exceed 500 mg total. This equates to approximately seven cartridges of 4% this compound for a 70 kg adult. Lower maximum doses (approximately 2.5 mg/kg) of epinephrine should be used in patients with significant cardiovascular disease [5] [1].

Allergic reactions to this compound are uncommon but may occur, particularly in patients with cross-sensitivity to other amide-type anesthetics. True IgE-mediated anaphylaxis is extremely rare. Methemoglobinemia represents a potential adverse effect associated with all local anesthetics, though the risk with this compound is minimal when administered at recommended doses. Hematoma formation may occur due to vascular puncture of the pterygoid plexus and is typically self-limiting with conservative management. To mitigate adverse event risks, practitioners should always employ aspiration techniques before injection, use the lowest effective dose, and have emergency equipment and medications readily available. Slow injection rates (approximately 1 mL per minute) further enhance safety by reducing the risk of intravascular injection and patient discomfort [5] [4].

Visualization and Workflow Diagrams

Clinical Decision-Making Pathway for this compound Use

The following diagram illustrates the clinical decision pathway for determining appropriate use of this compound in inferior alveolar nerve block, incorporating patient selection, technique selection, and risk mitigation strategies:

Anatomical Relationships in Inferior Alveolar Nerve Block

This diagram illustrates the critical anatomical relationships for successful administration of inferior alveolar nerve block with this compound, highlighting key landmarks and injection targets:

Conclusion and Future Directions

This compound 4% with epinephrine represents an effective and safe option for inferior alveolar nerve block in dental procedures, demonstrating superior efficacy compared to lidocaine 2% with epinephrine in multiple clinical studies. The unique pharmacological profile of this compound, including its enhanced lipid solubility and dual metabolic pathways, contributes to its clinical performance and safety characteristics. When administered according to established protocols with attention to anatomical precision and proper technique, this compound provides predictable anesthesia for various mandibular procedures while maintaining a favorable risk-benefit profile [1] [2].

Future research directions should include larger randomized controlled trials specifically designed to evaluate the potential relationship between this compound and nerve injury, addressing limitations of previous retrospective studies. Investigation of optimal this compound concentrations and delivery techniques may further refine clinical efficacy while minimizing potential risks. Pharmacogenetic studies exploring individual variations in response to this compound represent another promising avenue for personalized anesthesia approaches. For pharmaceutical developers, this compound's established efficacy and unique molecular structure provide opportunities for novel delivery systems or formulation enhancements that could expand clinical applications and improve patient experiences in dental anesthesia [6].

References

- 1. This compound in dentistry: an overview of the evidence and meta ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy for Lidocaine and this compound in Inferior Alveolar... [journals.lww.com]

- 3. Effect of dental anxiety on the success of inferior alveolar ... [sciencedirect.com]

- 4. Inferior Alveolar Nerve Block - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How To Do an Inferior Alveolar Nerve Block [merckmanuals.com]

- 6. Does this compound, rather than lidocaine, increase the risk of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Articaine for Gow-Gates Mandibular Nerve Block

Introduction to the Gow-Gates Technique

The Gow-Gates mandibular nerve block represents a sophisticated approach to regional anesthesia in dentistry, first described by Dr. George A.E. Gow-Gates in 1973. This technique differs fundamentally from conventional inferior alveolar nerve blocks by targeting the mandibular nerve trunk immediately below the head of the condyle rather than at the lingula, potentially providing more comprehensive anesthesia of the entire mandibular quadrant. When performed successfully, the Gow-Gates technique achieves mandibular conduction anesthesia affecting the inferior alveolar, lingual, mylohyoid, auriculotemporal, and buccal nerves—essentially all sensory branches of the mandibular division of the trigeminal nerve. The clinical implications are significant: this single injection can provide anesthesia for procedures involving teeth from the midline to the molars, associated gingiva, mucoperiosteum, and the anterior two-thirds of the tongue in the injected quadrant.

The combination of this advanced technique with 4% articaine hydrochloride represents a significant evolution in dental anesthesia protocols. This compound's unique pharmacological profile, particularly its enhanced diffusibility and liposolubility, complements the anatomical challenges of the Gow-Gates approach. For researchers and clinicians developing anesthetic protocols, understanding the synergy between technique and pharmacological agent is essential for optimizing clinical outcomes. Evidence suggests that the Gow-Gates technique has a higher success rate than conventional inferior alveolar nerve blocks, particularly in cases of irreversible pulpitis where conventional anesthesia often fails due to complex neuroinflammatory responses. This protocol document provides detailed methodology and evidence-based recommendations for maximizing anesthetic efficacy while maintaining patient safety.

This compound Hydrochloride: Pharmacological Profile

Chemical Structure and Properties

This compound hydrochloride (4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) possesses a unique molecular structure that differentiates it from other amide local anesthetics. Its distinctive thiophene ring replaces the benzene ring found in other amides, while it retains both ester and amide functional groups, classifying it as a hybrid anesthetic. The thiophene ring significantly increases this compound's liposolubility, enhancing its ability to penetrate neural membranes and diffuse through tissue and bone. This enhanced diffusibility is particularly valuable in the Gow-Gates technique, where the anesthetic must reach the main nerve trunk surrounded by various tissue layers. This compound is typically formulated as a 4% solution (40 mg/mL), which is twice the concentration of standard lidocaine formulations, with epinephrine in either 1:100,000 or 1:200,000 concentrations to prolong duration and reduce systemic absorption.

Table 1: Comparative Properties of Common Dental Local Anesthetics

| Anesthetic | Concentration | Vasoconstrictor | Lipid Solubility | Protein Binding | Half-Life |

|---|---|---|---|---|---|

| This compound | 4% | Epinephrine 1:100,000 or 1:200,000 | High | 95% | 20-30 min |

| Lidocaine | 2% | Epinephrine 1:100,000 or 1:50,000 | Moderate | 65% | 90-120 min |

| Mepivacaine | 3% | None (or levonordefrin) | Moderate | 75% | 90-120 min |

| Prilocaine | 4% | None (or epinephrine) | Moderate | 55% | 90-120 min |

Metabolism and Pharmacokinetics

This compound's unique metabolic pathway contributes significantly to its safety profile. Unlike other amide local anesthetics that undergo primarily hepatic metabolism, this compound is rapidly hydrolyzed in the blood plasma by plasma esterases to form articainic acid, which is pharmacologically inactive. This dual metabolic pathway results in an exceptionally short elimination half-life of approximately 20-30 minutes, compared to 90-120 minutes for lidocaine. This rapid metabolism reduces the risk of systemic toxicity and makes this compound particularly suitable for patients with hepatic impairment or those taking medications that affect hepatic function. For clinical applications requiring larger volumes of anesthetic, such as the Gow-Gates technique which may utilize up to 3.6 mL of solution, this safety advantage is particularly relevant. Research indicates that this compound has only 60% of the systemic toxicity of lidocaine when compared milligram to milligram, despite its higher concentration in clinical formulations.

Clinical Administration Protocol

Pre-administration Assessment

Before administering a Gow-Gates block with this compound, thorough patient evaluation is essential. Review the patient's medical history, with particular attention to allergies to sulfites (present in epinephrine-containing solutions), bleeding disorders, or significant cardiovascular, hepatic, or renal impairment. Although this compound's safety profile is favorable, professional judgment should guide use during pregnancy, considering that animal studies showed fetal alterations only at doses four times the maximum human recommendation. For nursing mothers, this compound's rapid elimination half-life is advantageous; package inserts suggest that "nursing mothers may choose to pump and discard breast milk for approximately four hours following an injection of this compound and then resume breastfeeding"—a recommendation unique to this compound among local anesthetics used in dentistry.

Armamentarium for the Gow-Gates technique should include:

- This compound 4% with 1:100,000 or 1:200,000 epinephrine based on required hemostasis

- Long needle (25-27 gauge, 32+ mm) to ensure reach to the condylar neck

- Aspirating syringe to avoid intravascular injection

- Topical anesthetic for patient comfort at the injection site

- Mouth prop to maintain open mouth position during and after injection

Anatomical Landmarks and Positioning

The Gow-Gates technique requires identification of specific anatomical landmarks:

- Coronoid notch: Palpated extracrally with the forefinger of the non-dominant hand

- Intertragic notch: The external landmark corresponding to the condylar neck

- Mesiopalatal cusp of maxillary second molar: Determines injection height

- Corner of the mouth: Guides initial needle direction

Proper patient positioning is critical for success. The patient should be semi-supine with the mouth fully open. The maximal mouth opening causes the mandibular condyle to translate anteriorly and inferiorly, positioning the mandibular nerve trunk more accessibly. Maintenance of this position during and for approximately two minutes after injection is essential for proper anesthetic distribution.

Table 2: Gow-Gates Technique Landmarks and Positioning

| Landmark Type | Structure | Clinical Significance |

|---|---|---|

| Intraoral | Mesiopalatal cusp of maxillary second molar | Determines height of needle insertion |

| Intraoral | Distal to upper second molar | Site of needle penetration |

| Extraoral | Intertragic notch of ear | Guides needle direction toward condylar neck |

| Extraoral | Corner of the mouth | Establishes plane for needle alignment |

| Palpation | Anterior border of ramus | Confirms needle path and depth |

Step-by-Step Injection Technique

Apply topical anesthetic to the buccal mucosa distal to the maxillary second molar at the height of the mesiopalatal cusp for at least one minute.

Position the patient with mouth fully open; a mouth prop may be used to maintain this position throughout the procedure.